2-((1H-Pyrrol-1-yl)methyl)benzoic acid
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Overview
Description
2-((1H-Pyrrol-1-yl)methyl)benzoic acid is an organic compound with the molecular formula C11H9NO2 It is a derivative of benzoic acid where a pyrrole ring is attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Pyrrol-1-yl)methyl)benzoic acid typically involves the reaction of pyrrole with benzyl chloride in the presence of a base, followed by oxidation. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Base: Sodium hydroxide or potassium carbonate.
Oxidizing Agent: Potassium permanganate or chromium trioxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((1H-Pyrrol-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: 2-((1H-Pyrrol-1-yl)methyl)benzyl alcohol.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
2-((1H-Pyrrol-1-yl)methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-((1H-Pyrrol-1-yl)methyl)benzoic acid is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The pyrrole ring can participate in π-π interactions and hydrogen bonding, which may contribute to its biological activity. Additionally, the carboxylic acid group can form ionic bonds with target proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Pyrrol-1-yl)benzoic acid
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid
- 2-(1H-Benzimidazol-1-yl)methyl)benzoic acid
Uniqueness
2-((1H-Pyrrol-1-yl)methyl)benzoic acid is unique due to the presence of both a pyrrole ring and a benzoic acid moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
73217-14-8 |
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Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(pyrrol-1-ylmethyl)benzoic acid |
InChI |
InChI=1S/C12H11NO2/c14-12(15)11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-8H,9H2,(H,14,15) |
InChI Key |
KGGOAEPZQXPCHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C2)C(=O)O |
Origin of Product |
United States |
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